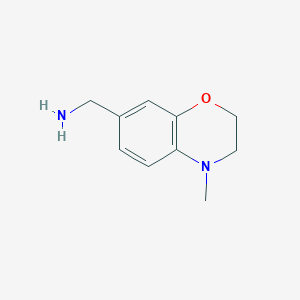(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methylamine
CAS No.: 946409-08-1
Cat. No.: VC2784761
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 946409-08-1 |
|---|---|
| Molecular Formula | C10H14N2O |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | (4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl)methanamine |
| Standard InChI | InChI=1S/C10H14N2O/c1-12-4-5-13-10-6-8(7-11)2-3-9(10)12/h2-3,6H,4-5,7,11H2,1H3 |
| Standard InChI Key | PGIOCCIKSFJJMR-UHFFFAOYSA-N |
| SMILES | CN1CCOC2=C1C=CC(=C2)CN |
| Canonical SMILES | CN1CCOC2=C1C=CC(=C2)CN |
Introduction
Chemical Identification and Structural Properties
(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methylamine is characterized by its unique molecular structure containing a benzoxazine scaffold with specific substitution patterns. The compound is officially identified through the following parameters:
| Parameter | Value |
|---|---|
| CAS Registry Number | 946409-08-1 |
| Molecular Formula | C10H14N2O |
| Molecular Weight | 178.23 |
| SMILES Notation | CN1CCOc2c1ccc(c2)CN |
| InChI | InChI=1S/C10H14N2O/c1-12-4-5-13-10-6-8(7-11)2-3-9(10)12/h2-3,6H,4-5,7,11H2,1H3 |
| InChIKey | PGIOCCIKSFJJMR-UHFFFAOYSA-N |
The compound is also known by several synonyms in the scientific literature:
-
(4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl)methanamine
The structural backbone features a benzoxazine ring system with a methylamine substituent at the 7-position and a methyl group at the 4-position, creating a unique chemical entity with distinct reactivity patterns.
Physical and Chemical Properties
The physical and chemical properties of (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methylamine have been characterized through both experimental measurements and computational predictions. These properties are essential for understanding the compound's behavior in various research applications.
These physicochemical properties indicate that the compound is relatively stable at room temperature with a high boiling point, suggesting it would remain in liquid form under standard laboratory conditions. The predicted pKa value of approximately 9.13 suggests that the compound has basic properties, which is consistent with the presence of amine functional groups in its structure.
Synthesis and Structural Relationships
Based on synthetic approaches for similar compounds, potential synthetic routes might involve:
-
N-alkylation or N-acylation reactions using appropriate benzoxazine derivatives
-
Substitution reactions at the 7-position of pre-formed benzoxazine scaffolds
-
Cyclization reactions to form the benzoxazine core followed by functionalization
The patent information suggests that this compound may serve as an intermediate in the synthesis of more complex benzoxazine derivatives with potential pharmaceutical applications . The specific position of substitution (the 4-position of the benzoxazine ring) appears to be particularly significant for the chemical and biological properties of this class of compounds.
Applications and Uses
(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methylamine has several documented applications primarily in research and pharmaceutical development:
Chemical Reactivity and Structure-Activity Relationships
The reactivity profile of (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methylamine can be inferred from its structural features, though specific reactivity data is limited in the available search results.
The compound contains several reactive functional groups:
-
The primary amine group (methylamine) at the 7-position, which can participate in various nucleophilic reactions
-
The tertiary amine within the benzoxazine ring system
-
The ether linkage in the benzoxazine core
These functional groups likely contribute to both the chemical reactivity and potential biological activities of the compound. The patent literature suggests that the specific substitution pattern at the 4-position of the benzoxazine ring is particularly significant for the properties of this class of compounds .
As part of the broader family of 3,4-dihydro-2H-1,4-benzoxazine derivatives, this compound may share structural similarities with compounds having various pharmacological activities, though specific structure-activity relationships would require further investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume